

Spectroscopic Profile of 4-methylhexan-2-amine: A Technical Guide

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Compound of Interest

4-Methylhexan-2-amine--hydrogen
chloride (1/1)

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-methylhexan-2-amine (CAS No: 105-41-9). The document summarizes available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for identification, characterization, and quality control purposes. Detailed experimental protocols for acquiring such data are also presented.

Chemical Structure and Properties

- IUPAC Name: 4-methylhexan-2-amine
- Synonyms: 1,3-Dimethylamylamine (DMAA), Methylhexanamine, 2-Amino-4methylhexane[1]
- Molecular Formula: C7H17N[2]
- Molecular Weight: 115.22 g/mol [3]
- Structural Isomerism: 4-methylhexan-2-amine possesses two chiral centers, leading to the
 existence of four possible stereoisomers. This can result in complex NMR spectra due to the
 presence of diastereomers.[1]



Spectroscopic Data Summary

The following sections present a summary of the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for 4-methylhexan-2-amine.

Mass Spectrometry (Electron Ionization)

The mass spectrum of 4-methylhexan-2-amine is characterized by a molecular ion peak and several distinct fragment ions. The fragmentation pattern is consistent with the structure of an aliphatic amine.

m/z	Relative Intensity (%)	Proposed Fragment
115	~5	[M]+ (Molecular Ion)
100	~15	[M-CH ₃] ⁺
72	~10	[M-C ₃ H ₇] ⁺
58	~20	[M-C ₄ H ₉] ⁺
44	100	[CH₃CHNH₂]+ (Base Peak)

Data is interpreted from the NIST WebBook mass spectrum for 2-Hexanamine, 4-methyl-.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of diastereomers, the experimental NMR spectra of 4-methylhexan-2-amine can exhibit multiple signals for chemically similar protons and carbons.[1] The following tables provide predicted ¹H and ¹³C NMR data.

Table 2: Predicted ¹H NMR Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.8 - 3.1	m	1H	H-2
~1.3 - 1.6	m	1H	H-4
~1.1 - 1.4	m	2H	H-3, H-5
~1.0 - 1.2	d	3H	C2-CH₃
~0.8 - 0.9	t	3H	H-6
~0.8 - 0.9	d	3H	C4-CH₃
~1.0 - 2.0	br s	2H	-NH2

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~48-52	C-2
~45-49	C-3
~32-36	C-4
~28-32	C-5
~22-26	C2-CH₃
~19-23	C4-CH₃
~13-17	C-6

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylhexan-2-amine, a primary amine, is expected to show characteristic absorptions for N-H and C-H bonds.

Table 4: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3370 and ~3290	Medium	N-H asymmetric and symmetric stretching
~2960-2850	Strong	C-H stretching (alkane)
~1620-1580	Medium	N-H bending (scissoring)
~1465	Medium	C-H bending (CH₂ and CH₃)
~1375	Medium	C-H bending (CH₃)
~1250-1020	Medium-Weak	C-N stretching
~910-665	Broad, Strong	N-H wagging

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Gas Chromatography/Mass Spectrometry (GC/MS)

- Sample Preparation: A dilute solution of 4-methylhexan-2-amine is prepared in a volatile organic solvent such as chloroform or methanol to a concentration of approximately 1 mg/mL.[1]
- Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).[1]
- GC Conditions:
 - Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 μm.[1]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
 - Injector Temperature: 280°C.[1]
 - Oven Program: Initial temperature of 100°C for 1 minute, ramped to 300°C at a rate of 12°C/min, and held for 9 minutes.[1]



- Injection: 1 μL injection with a split ratio of 20:1.[1]
- MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: 30-550 amu.[1]
 - Source Temperature: 230°C.[1]
 - Quadrupole Temperature: 150°C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10 mg of 4-methylhexan-2-amine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
 Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1]
- Instrumentation: A 400 MHz NMR spectrometer (or equivalent).[1]
- 1H NMR Acquisition:
 - Pulse Program: Standard 90° pulse.
 - Spectral Width: -3 to 13 ppm.[1]
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 45 seconds to ensure full relaxation of all protons.[1]
 - Number of Scans: 16-64, depending on the sample concentration.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: ~1-2 seconds.



- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

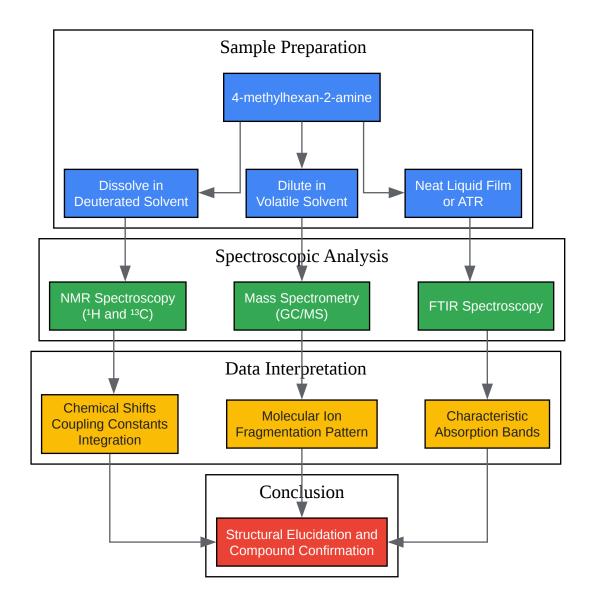
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As 4-methylhexan-2-amine is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory can also be used.[1]
- · Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.[1]
 - Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-methylhexan-2-amine.





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Caption: General workflow for spectroscopic analysis.

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